molecular formula C20H14N4S2 B293940 6-(Diphenylmethyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Diphenylmethyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B293940
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: CGEJNONFBGVXQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Diphenylmethyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has shown promising results in scientific research, and its unique properties make it a potential candidate for various applications.

Wirkmechanismus

The exact mechanism of action of 6-(Diphenylmethyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and physiological effects:
The compound has shown various biochemical and physiological effects in scientific research. In vitro studies have shown that the compound inhibits the growth of cancer cells and bacteria. The compound has also shown anti-inflammatory effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages for lab experiments. It is relatively easy to synthesize, and its unique properties make it a potential candidate for various applications. However, the compound has some limitations, including its low solubility in water, which makes it difficult to use in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the research of 6-(Diphenylmethyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to study the compound's potential applications in agriculture, as it has shown promising results in the inhibition of plant pathogens. Another potential direction is to study the compound's potential as an anti-inflammatory agent, as it has shown promising results in animal models. Further research is also needed to fully understand the compound's mechanism of action and to optimize its synthesis methods.
In conclusion, 6-(Diphenylmethyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown potential applications in various fields. Its unique properties make it a potential candidate for various applications, and further research is needed to fully understand its mechanism of action and optimize its synthesis methods.

Synthesemethoden

The synthesis of 6-(Diphenylmethyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The first step involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide to form thiadiazole. The second step involves the reaction of the obtained thiadiazole with diphenylmethyl bromide to form the final product.

Wissenschaftliche Forschungsanwendungen

The compound has shown potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, the compound has shown promising results in the treatment of various diseases, including cancer and bacterial infections. The compound has also shown potential as an anti-inflammatory agent.

Eigenschaften

Molekularformel

C20H14N4S2

Molekulargewicht

374.5 g/mol

IUPAC-Name

6-benzhydryl-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H14N4S2/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)19-23-24-18(16-12-7-13-25-16)21-22-20(24)26-19/h1-13,17H

InChI-Schlüssel

CGEJNONFBGVXQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=CS5

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=CS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.